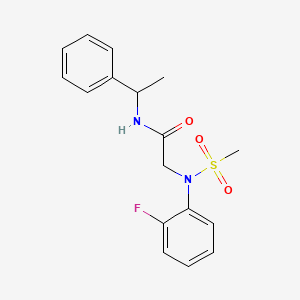![molecular formula C20H23F3N2O4S B4904514 2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4904514.png)
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfamoyl group, and a trifluoromethyl group. These functional groups contribute to its distinctive properties and reactivity.
準備方法
The synthesis of 2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(2-methylpropylsulfamoyl)phenol and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Route: The synthetic route may include steps like nucleophilic substitution, coupling reactions, and acylation to form the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography to obtain high-purity compounds.
化学反応の分析
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Effects: The compound’s effects depend on its specific interactions with molecular targets, leading to changes in cellular functions and physiological responses.
類似化合物との比較
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-methyl-4-(2-methylpropylsulfamoyl)phenoxyacetic acid and 4-(trifluoromethyl)phenylacetamide share some structural similarities.
Uniqueness: The presence of both the sulfamoyl and trifluoromethyl groups in the same molecule gives it unique properties, such as enhanced stability, reactivity, and potential biological activities.
Applications: While similar compounds may have overlapping applications, the specific combination of functional groups in this compound makes it particularly valuable in certain research and industrial contexts.
特性
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S/c1-13(2)11-24-30(27,28)17-8-9-18(14(3)10-17)29-12-19(26)25-16-6-4-15(5-7-16)20(21,22)23/h4-10,13,24H,11-12H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJFRMKGVQINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4904449.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B4904456.png)
![4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4904458.png)

![N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4904487.png)

![[4-[(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate](/img/structure/B4904499.png)
![1-anilino-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4904503.png)
![N-(3-acetylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4904504.png)
![N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B4904510.png)
![4-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid](/img/structure/B4904521.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4904524.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4904530.png)
